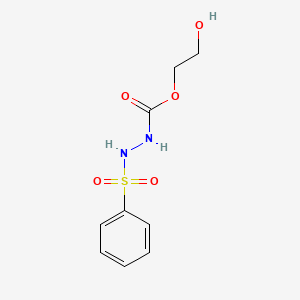![molecular formula C16H24N2O B14616166 2,6-Bis[3-(dimethylamino)prop-2-en-1-ylidene]cyclohexan-1-one CAS No. 59543-54-3](/img/structure/B14616166.png)
2,6-Bis[3-(dimethylamino)prop-2-en-1-ylidene]cyclohexan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Bis[3-(dimethylamino)prop-2-en-1-ylidene]cyclohexan-1-one is a complex organic compound known for its unique structure and properties This compound features a cyclohexanone core with two dimethylamino groups attached via prop-2-en-1-ylidene linkages
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis[3-(dimethylamino)prop-2-en-1-ylidene]cyclohexan-1-one typically involves the reaction of cyclohexanone with dimethylamine and an appropriate aldehyde or ketone under basic conditions. One common method includes the use of ethanol as a solvent and potassium hydroxide as a base, with the reaction mixture being stirred at room temperature for several hours . The product is then isolated by filtration, washed, and recrystallized from ethanol to obtain pure crystals.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Bis[3-(dimethylamino)prop-2-en-1-ylidene]cyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include oxidized ketones, reduced amines, and substituted derivatives with various functional groups.
Applications De Recherche Scientifique
2,6-Bis[3-(dimethylamino)prop-2-en-1-ylidene]cyclohexan-1-one has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2,6-Bis[3-(dimethylamino)prop-2-en-1-ylidene]cyclohexan-1-one involves its interaction with various molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in catalytic processes or exhibit biological activity. The pathways involved include coordination to metal centers, electron transfer, and interaction with biological macromolecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Bis(dimethylamino)-2-propanol: A related compound with similar dimethylamino groups but different core structure.
1-[Bis[3-(dimethylamino)propyl]amino]-2-propanol: Another compound with dimethylamino groups, used as a catalyst in industrial applications.
3-(Dimethylamino)-1-(2-pyridyl)-2-propen-1-one: An enaminone with similar functional groups, used in the synthesis of heterocyclic compounds.
Uniqueness
2,6-Bis[3-(dimethylamino)prop-2-en-1-ylidene]cyclohexan-1-one is unique due to its cyclohexanone core and the specific arrangement of dimethylamino groups. This structure imparts distinct chemical and physical properties, making it valuable in various research and industrial applications.
Propriétés
Numéro CAS |
59543-54-3 |
|---|---|
Formule moléculaire |
C16H24N2O |
Poids moléculaire |
260.37 g/mol |
Nom IUPAC |
2,6-bis[3-(dimethylamino)prop-2-enylidene]cyclohexan-1-one |
InChI |
InChI=1S/C16H24N2O/c1-17(2)12-6-10-14-8-5-9-15(16(14)19)11-7-13-18(3)4/h6-7,10-13H,5,8-9H2,1-4H3 |
Clé InChI |
XRKNFBJWGDOWHR-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C=CC=C1CCCC(=CC=CN(C)C)C1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


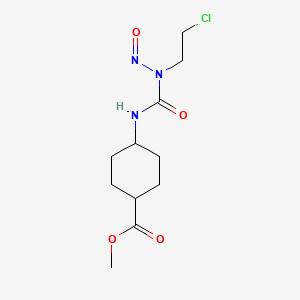

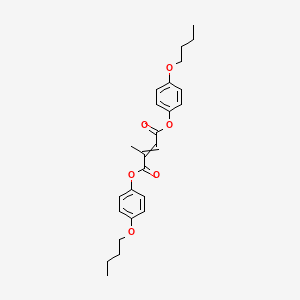
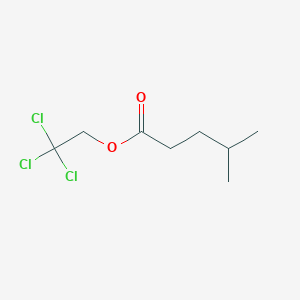
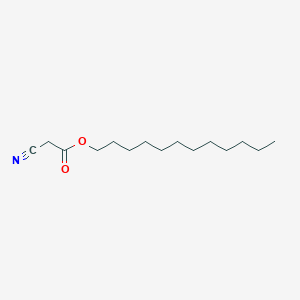
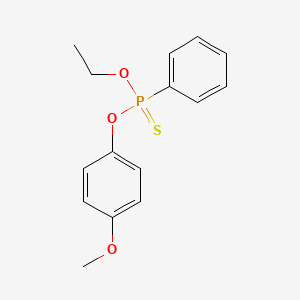
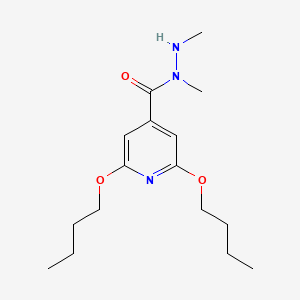
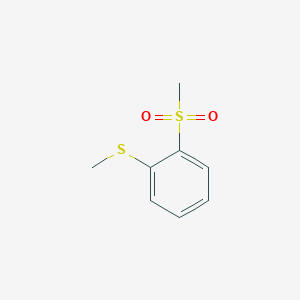
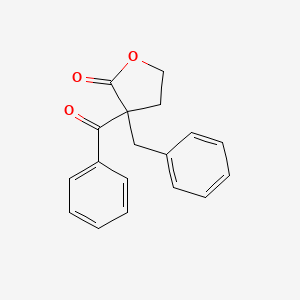
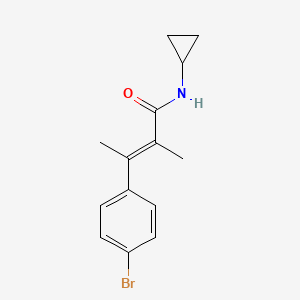
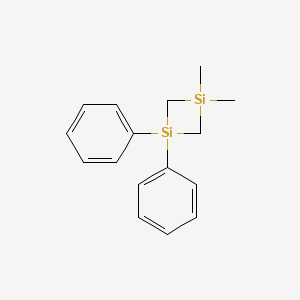
![3-([1,1'-Biphenyl]-4-yl)-3-chloroprop-2-enenitrile](/img/structure/B14616151.png)
